![molecular formula C13H19N3O3S B12862077 N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-methoxy-benzamide](/img/structure/B12862077.png)
N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-methoxy-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-methoxy-benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinocarbonyl group, a methylsulfanyl group, and a methoxy-benzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-methoxy-benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazinocarbonyl intermediate: This step involves the reaction of a suitable hydrazine derivative with a carbonyl compound under controlled conditions.
Introduction of the methylsulfanyl group: The intermediate is then reacted with a methylsulfanyl reagent, such as methylthiol, in the presence of a suitable catalyst.
Coupling with 4-methoxy-benzamide: The final step involves the coupling of the intermediate with 4-methoxy-benzamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-methoxy-benzamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazinocarbonyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the benzamide moiety can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
Structural Formula
The structural formula can be represented as follows:N S 1 Hydrazinocarbonyl 3 methylsulfanyl propyl 4 methoxy benzamide
Anticancer Activity
Recent studies have highlighted the anticancer potential of nitrogen-containing compounds. For instance, derivatives similar to N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-methoxy-benzamide have shown promising results against various cancer cell lines. A review indicated that compounds with hydrazine functionalities often exhibit significant cytotoxic effects against colon cancer cells, with some derivatives achieving IC50 values comparable to established chemotherapeutics like methotrexate .
Anti-inflammatory Properties
The anti-inflammatory effects of hydrazine derivatives have been documented in several studies. For example, compounds containing similar structural motifs were evaluated using RAW 264.7 murine macrophage assays, demonstrating their capacity to inhibit nitric oxide production—a key marker of inflammation. Such findings suggest that this compound could be effective in managing inflammatory diseases .
Antimicrobial Activity
Nitrogen-containing heterocycles are also recognized for their antimicrobial properties. Studies have shown that certain derivatives can inhibit the growth of pathogens like Mycobacterium tuberculosis and Moraxella catarrhalis. The introduction of specific functional groups on the hydrazine backbone has been reported to enhance antimicrobial efficacy, indicating that modifications to this compound could yield potent antimicrobial agents .
Potential in Drug Design
The versatility of nitrogen-containing compounds makes them valuable in drug design. The ability of such compounds to form stable interactions with biological targets allows for the development of novel therapeutics aimed at various diseases. Recent literature emphasizes the importance of structure-activity relationship (SAR) studies in optimizing these compounds for specific therapeutic outcomes .
Case Study 1: Anticancer Efficacy
A study evaluated a series of hydrazine derivatives for their anticancer activity against the SW1116 colon cancer cell line. Among these, a compound structurally similar to this compound exhibited an IC50 value of 7.29 μM, indicating significant cytotoxicity compared to standard treatments .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, hydrazine derivatives were assessed for their anti-inflammatory properties using a macrophage model. The results demonstrated that these compounds could effectively reduce nitric oxide levels, highlighting their potential as anti-inflammatory agents .
Mechanism of Action
The mechanism of action of N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-methoxy-benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes.
Pathways: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-chloro-benzamide: Similar structure but with a chloro group instead of a methoxy group.
N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-hydroxy-benzamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-methoxy-benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and potentially improve its pharmacokinetic properties.
Biological Activity
N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-methoxy-benzamide (CAS number 1176465-31-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H16N4O2S
- Molecular Weight : 284.35 g/mol
- CAS Number : 1176465-31-8
This compound features a hydrazine carbonyl group, a methoxybenzamide moiety, and a methylthio substituent, which are critical for its biological interactions.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways.
-
In Vitro Studies :
- A study demonstrated that derivatives of benzamide compounds exhibit significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values for some derivatives were reported as low as 1.2 µM, indicating potent activity against these cell lines .
- Another investigation highlighted that compounds with similar structural features showed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
-
Mechanism of Action :
- The proposed mechanism involves the inhibition of cell cycle progression and induction of apoptosis via caspase activation and mitochondrial pathway modulation. This suggests that this compound may disrupt cellular homeostasis in cancer cells, leading to programmed cell death.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:
- Antibacterial Effects :
-
Mechanism :
- The antimicrobial action is thought to be due to disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Case Studies and Research Findings
Properties
Molecular Formula |
C13H19N3O3S |
---|---|
Molecular Weight |
297.38 g/mol |
IUPAC Name |
N-[(2S)-1-hydrazinyl-4-methylsulfanyl-1-oxobutan-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C13H19N3O3S/c1-19-10-5-3-9(4-6-10)12(17)15-11(7-8-20-2)13(18)16-14/h3-6,11H,7-8,14H2,1-2H3,(H,15,17)(H,16,18)/t11-/m0/s1 |
InChI Key |
PUXLDTOKOFYYKS-NSHDSACASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N[C@@H](CCSC)C(=O)NN |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(CCSC)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.